molecular formula C15H19F3O3 B8712653 4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid

4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid

Cat. No. B8712653
M. Wt: 304.30 g/mol
InChI Key: IZMPNELNEHHIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C15H19F3O3 and its molecular weight is 304.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Heptyloxy)-3-(trifluoromethyl)benzoic acid

Molecular Formula

C15H19F3O3

Molecular Weight

304.30 g/mol

IUPAC Name

4-heptoxy-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C15H19F3O3/c1-2-3-4-5-6-9-21-13-8-7-11(14(19)20)10-12(13)15(16,17)18/h7-8,10H,2-6,9H2,1H3,(H,19,20)

InChI Key

IZMPNELNEHHIQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium t-butoxide (20.7 g) in N,N-dimethylformamide (120 ml) was added n-heptanol (15.6 ml), and the mixture was stirred at room temperature for 30 min. A solution of 4-fluoro-3-trifluoromethylbenzoic acid (16.7 g) in N,N-dimethylformamide (60 ml) was added dropwise to the reaction mixture at 0° C., and the mixture was stirred at 70° C. for 1 hr. The reaction mixture was ice-cooled, water (320 ml) was added, and 6M-hydrochloric acid (40 ml) was added at room temperature. The mixture was stirred at room temperature for 30 min and precipitated crystals were collected by filtration. The crystals were dissolved in ethanol (60 ml) at 70° C., water (96 ml) was added dropwise at the same temperature and the mixture was stirred for 30 min. The mixture was allowed to cool to room temperature, and stirred for 30 min under ice-cooling. The precipitated crystals were collected by filtration to give the object product (24.1 g) as pale-brown crystals.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
320 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.